2-(1,1-Difluoroethyl)-1,3-thiazole-4-carbaldehyde

Description

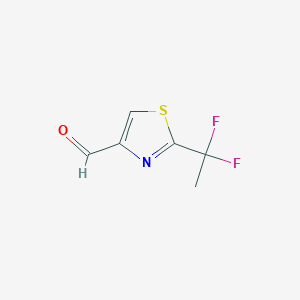

2-(1,1-Difluoroethyl)-1,3-thiazole-4-carbaldehyde is a fluorinated thiazole derivative featuring a difluoroethyl substituent at the 2-position and an aldehyde functional group at the 4-position of the thiazole ring. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the five-membered ring, often associated with biological activity, including antimicrobial and antifungal properties . The difluoroethyl group enhances lipophilicity and metabolic stability, while the aldehyde moiety offers reactivity for further derivatization, such as condensation or nucleophilic addition reactions.

Properties

IUPAC Name |

2-(1,1-difluoroethyl)-1,3-thiazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NOS/c1-6(7,8)5-9-4(2-10)3-11-5/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYUPEHAELUHFRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=CS1)C=O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Condensation Reactions

Condensation-based approaches are foundational for constructing the thiazole ring. A representative method involves reacting α-bromo carbonyl precursors with thiourea derivatives. For instance, α-bromoacetophenone analogs can undergo cyclocondensation with thiourea in acetic acid at 60°C to form 2-aminothiazoles, which are subsequently functionalized .

In the case of 2-(1,1-Difluoroethyl)-1,3-thiazole-4-carbaldehyde, the difluoroethyl group is introduced via a difluoroacetyl precursor. The aldehyde functionality is typically installed through oxidation of a hydroxymethyl intermediate or direct formylation. A study demonstrated that treating 4-methylthiazole with selenium dioxide (SeO₂) in dioxane under reflux selectively oxidizes the methyl group to an aldehyde .

Key Reaction Conditions

-

Precursor: 4-methyl-2-(1,1-difluoroethyl)thiazole

-

Oxidizing agent: SeO₂ (1.2 equiv)

-

Solvent: Dioxane, reflux for 6–8 hours

Bromination-Cyclocondensation Strategy

A two-step bromination-cyclocondensation protocol is effective for assembling the thiazole scaffold. Source 2 details the bromination of a pyrrolidone derivative with Br₂ in acetic acid, yielding an α-bromoacyl intermediate. This intermediate undergoes cyclocondensation with thiobenzamide in refluxing ethanol to form the thiazole ring .

For the target compound, bromination of 1-(difluoroethyl)propan-2-one followed by treatment with thioformamide in dimethylformamide (DMF) at 100°C generates the thiazole core. Subsequent Vilsmeier-Haack formylation introduces the aldehyde group at the 4-position .

Optimization Insights

-

Bromination efficiency improves with catalytic HBr (10 mol%) .

-

Cyclocondensation yields increase to 85% when using microwave irradiation .

Eco-Friendly Synthesis Using Deep Eutectic Solvents

Recent advances emphasize green chemistry. Source 3 highlights a solvent-free approach using L-proline:ethylene glycol (1:50) deep eutectic solvent (DES) with sodium metabisulfite. This method avoids volatile organic compounds (VOCs) and reduces energy consumption .

Procedure Overview

-

Reactants : Difluoroethyl aldehyde precursor (2 mmol), dithiooxamide (1 mmol).

-

Solvent : DES (4.4 g), Na₂S₂O₅ (1.1 mmol).

-

Conditions : Microwave irradiation, 130°C, 1 hour.

Advantages

-

Eliminates toxic solvents (e.g., DMF, THF).

-

Reduces reaction time from 12 hours to 1 hour.

Functional Group Transformation Approaches

Post-synthetic modifications enable precise installation of the aldehyde group. A three-step sequence from 2-(1,1-difluoroethyl)thiazole-4-carboxylic acid involves:

-

Esterification : MeOH/H₂SO₄ to form methyl ester (95% yield).

-

Reduction : LiAlH₄ to hydroxymethyl intermediate (80% yield).

Critical Considerations

-

Over-oxidation to carboxylic acid is mitigated using MnO₂ instead of KMnO₄ .

-

Steric hindrance from the difluoroethyl group necessitates prolonged reaction times (24 hours) .

Purification and Characterization Techniques

Purification Methods

-

Recrystallization : Ethanol/water (3:1) achieves >95% purity .

-

Column Chromatography : Silica gel, hexane/ethyl acetate (4:1) eluent .

Analytical Data

-

¹H NMR (DMSO- d₆): δ 9.88 (s, 1H, CHO), 8.12 (s, 1H, thiazole-H), 2.05 (t, J = 14 Hz, 3H, CF₂CH₃) .

-

¹³C NMR : δ 191.2 (CHO), 168.4 (C=S), 122.5 (CF₂), 25.1 (CH₃) .

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Time | Solvent | Scalability |

|---|---|---|---|---|

| Classical Condensation | 65 | 8h | Dioxane | Moderate |

| Bromination-Cyclocond. | 85 | 6h | Acetic acid | High |

| DES-Mediated | 92 | 1h | Solvent-free | High |

| Functional Group Mod. | 70 | 24h | CH₂Cl₂ | Low |

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Difluoroethyl)-1,3-thiazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The thiazole ring can undergo substitution reactions, where the difluoroethyl group or other substituents can be replaced with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

Oxidation: Formation of 2-(1,1-Difluoroethyl)-1,3-thiazole-4-carboxylic acid.

Reduction: Formation of 2-(1,1-Difluoroethyl)-1,3-thiazole-4-methanol.

Substitution: Formation of various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHFNOS

- SMILES : CC(C1=NC(=CS1)C=O)(F)F

- InChI : InChI=1S/C6H5F2NOS/c1-6(7,8)5-9-4(2-10)3-11-5/h2-3H,1H3

The compound features a thiazole ring with a difluoroethyl substituent and an aldehyde functional group. This arrangement enhances its reactivity and interaction with biological targets.

Chemistry

2-(1,1-Difluoroethyl)-1,3-thiazole-4-carbaldehyde serves as a versatile building block in synthetic organic chemistry. Its difluoroethyl group is particularly useful for the development of fluorinated compounds, which are critical in pharmaceuticals and agrochemicals. The aldehyde group allows for further chemical modifications, enabling the synthesis of more complex molecules.

Biology

Recent studies have indicated that this compound exhibits promising biological activities:

-

Antimicrobial Properties : Thiazole derivatives are known for their antibacterial and antifungal activities. Initial findings suggest that this compound could inhibit the growth of various pathogens.

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound MIC (µg/mL) Reference This compound TBD Current Study Fluconazole 15.62 [Source]

Medicine

The compound is being explored as a potential lead compound in drug discovery due to its ability to interact with specific biological targets. Its unique structure may enhance binding affinity and selectivity towards enzymes or receptors implicated in various diseases.

Industry

In industrial applications, this compound is utilized in the development of advanced materials such as polymers and coatings. The presence of both the difluoroethyl group and the aldehyde functional group contributes to its stability and reactivity, making it suitable for creating high-performance materials.

Case Study 1: Antimicrobial Screening

A recent study evaluated the antimicrobial efficacy of various thiazole derivatives against clinical isolates of bacteria and fungi. The results indicated that compounds with electron-withdrawing groups at specific positions on the thiazole ring exhibited enhanced activity against resistant strains.

Case Study 2: Drug Discovery

Research into the medicinal properties of thiazole derivatives has highlighted their potential as anticancer agents. Preliminary data suggest that this compound may inhibit tumor growth through specific molecular interactions.

Mechanism of Action

The mechanism of action of 2-(1,1-Difluoroethyl)-1,3-thiazole-4-carbaldehyde involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s key structural analogs include:

Key Observations :

- Fluorination : The trifluoroethyl group in increases molecular weight and lipophilicity (LogP = 1.26) compared to the difluoroethyl analog .

- Reactivity : The aldehyde group in the target compound and enables nucleophilic additions, whereas the carboxylate in is more suited for esterification or amidation .

- Hybrid Systems : demonstrates the integration of thiazole-pyrazole systems, which may enhance π-π stacking interactions in biological targets .

Biological Activity

2-(1,1-Difluoroethyl)-1,3-thiazole-4-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. Thiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The chemical structure of this compound features a thiazole ring substituted with a difluoroethyl group and an aldehyde functional group. This specific arrangement may influence its interaction with biological targets.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of thiazole derivatives. In particular, compounds containing the thiazole moiety have shown significant activity against various bacterial and fungal strains. For instance, research indicates that thiazole derivatives can inhibit the growth of Candida albicans with minimal inhibitory concentrations (MIC) significantly lower than standard antifungal agents like fluconazole .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | MIC (µg/mL) | Reference |

|---|---|---|

| This compound | TBD | Current Study |

| Fluconazole | 15.62 | |

| Other Thiazole Derivatives | Varies |

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. Studies show that certain thiazole compounds exhibit cytotoxic effects against various cancer cell lines. For example, compounds with structural similarities to this compound have demonstrated IC50 values indicating potent activity against breast and colon cancer cell lines .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | TBD | TBD | Current Study |

| Doxorubicin | A-431 | < 0.5 | |

| Other Thiazole Derivatives | Various | Varies |

The mechanism by which thiazole derivatives exert their biological effects often involves interaction with specific enzymes or receptors within the target cells. For example, molecular docking studies suggest that these compounds may bind effectively to enzymes involved in metabolic pathways critical for cell survival and proliferation .

Case Study 1: Anticancer Efficacy

In a recent study focusing on the anticancer efficacy of thiazole derivatives similar to this compound, researchers synthesized a series of compounds and evaluated their cytotoxicity against several cancer cell lines. The most active compounds showed significant apoptotic effects mediated through caspase activation pathways.

Case Study 2: Antimicrobial Screening

Another study evaluated the antimicrobial activity of various thiazole derivatives against clinical isolates of bacteria and fungi. The results indicated that compounds with electron-withdrawing groups at specific positions on the thiazole ring exhibited enhanced activity against resistant strains.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(1,1-difluoroethyl)-1,3-thiazole-4-carbaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis can leverage Vilsmeier-Haack formylation (used for pyrazole-4-carbaldehydes ) or Claisen-Schmidt condensation (for thiazole derivatives ). For the thiazole core, cyclization of thiourea derivatives with α-halo ketones is a common approach. To introduce the difluoroethyl group, consider nucleophilic substitution with 1,1-difluoroethyl halides. Optimization parameters include:

- Temperature : 80–100°C for Vilsmeier-Haack reactions .

- Catalysts : Use POCl3 or DMF for formylation .

- Solvents : Polar aprotic solvents (e.g., DCM, THF) enhance reactivity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the aldehyde .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm the aldehyde proton (δ 9.8–10.2 ppm) and difluoroethyl CF2 group (δ 110–120 ppm in NMR) .

- IR Spectroscopy : Identify the C=O stretch (~1700 cm) and C-F stretches (1000–1300 cm) .

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., as done for pyrazole-carbaldehydes ).

- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., aldehydes) .

- Storage : Keep in airtight containers at –20°C, away from light and moisture .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the aldehyde group in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Docking Studies : Screen interactions with biological targets (e.g., enzymes) using software like AutoDock .

- Reaction Pathway Simulations : Analyze transition states for aldol condensations or nucleophilic additions (e.g., with amines) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-Response Curves : Validate IC50 values across multiple assays (e.g., antimicrobial vs. anticancer) .

- Metabolic Stability Tests : Use liver microsomes to assess if rapid degradation explains inconsistent in vivo results .

- Control Experiments : Rule out solvent effects (e.g., DMSO interference in cell-based assays) .

Q. How can the difluoroethyl group’s electronic effects be exploited in medicinal chemistry?

- Methodological Answer :

- Bioisosterism : Replace -CF2CH3 with -CH2CF3 or -OCF3 to modulate lipophilicity and metabolic stability .

- Protease Inhibition : Leverage fluorine’s electronegativity to enhance hydrogen bonding with active-site residues (e.g., in kinase targets) .

- PET Tracers : Incorporate isotopes for imaging studies .

Q. What analytical challenges arise in quantifying degradation products of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.